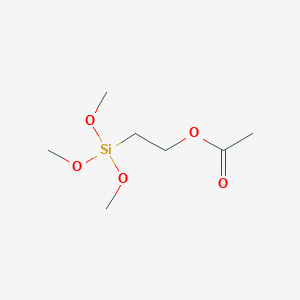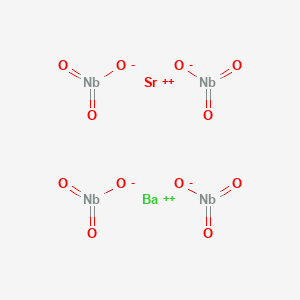
Oxamic Acid Potassium Salt
Descripción general
Descripción
Oxamic Acid Potassium Salt is a chemical compound used in various applications. It is available in solid form . It is an inhibitor of uricase and has been used for the inhibition of 5-fluorouracil-induced gastrointestinal toxicity without the loss of its antitumor activity in rats .
Synthesis Analysis
Oxamic acids are useful precursors of carbamoyl radicals . The oxidative decarboxylation of oxamic acids can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means, generating carbamoyl radicals . Oxamic acid potassium salt (OAPS) has been proposed as a novel and bifunctional activator for direct synthesis of N-doped porous carbon .Molecular Structure Analysis
The dimensions of oxalate ions play a critical role for closest packing in the structures of the acid and anhydrous and aqueous metal salts .Chemical Reactions Analysis
Oxamic acids can generate carbamoyl radicals through oxidative decarboxylation . These radicals may further add to unsaturated systems to provide a broad range of important amides .Physical And Chemical Properties Analysis
Oxamic Acid Potassium Salt is a solid at 20 degrees Celsius . It has a molecular formula of C__2H__2KNO__3 and a molecular weight of 127.14 .Aplicaciones Científicas De Investigación
Perovskite Solar Cells Enhancement
Oxamic Acid Potassium Salt (OAPS) has been identified as a bifunctional additive in perovskite films used in solar cells. It helps to inhibit ion migration and reduce the disordered distribution of trap states, which are critical issues limiting the commercial application of perovskite solar cells (PSCs) .
Generation of Carbamoyl Radicals
Through oxidative decarboxylation, Oxamic Acid Potassium Salt can be used to generate carbamoyl radicals. These radicals can add to unsaturated systems, leading to the synthesis of a broad range of important amides, which have various applications in chemical synthesis .
Mecanismo De Acción
Target of Action
Oxamic Acid Potassium Salt, also known as Potassium Oxamate, has been identified to primarily target the preparation of N-doped carbonaceous CO2 adsorbents . It serves as a novel and bifunctional activator for the direct synthesis of N-doped porous carbon .
Biochemical Pathways
The biochemical pathways affected by Oxamic Acid Potassium Salt involve the oxidative decarboxylation of oxamic acids . This process can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means, generating carbamoyl radicals . These radicals may further add to unsaturated systems to provide a broad range of important amides .
Result of Action
The result of Oxamic Acid Potassium Salt’s action is the production of N-doped carbons, which have shown great potential as CO2 adsorbents . These carbons demonstrate a high CO2 uptake of 3.91 mmol/g at 25 °C and 1 bar . The carbons also exhibit a micropores dominated porous structure and show a high specific surface area (733–2438 m2/g) and nitrogen content (1.51–3.92 wt%) .
Action Environment
The action environment of Oxamic Acid Potassium Salt can influence its efficacy and stability. For instance, the countercation K+ of Oxamic Acid Potassium Salt is confirmed to occupy the perovskite lattice interstitial sites and result in lattice expansion, inhibiting the formation of iodide Frenkel defects and I– ion migration . This suggests that the compound’s action can be influenced by the specific environmental conditions in which it is used.
Safety and Hazards
Direcciones Futuras
The recent development in the chemistry of carbamoyl radicals generated from oxamic acids suggests potential future directions . Oxamic acid potassium salt (OAPS) has been proposed as a novel and bifunctional activator for direct synthesis of N-doped porous carbon, which has shown great potential as CO2 adsorbents .
Propiedades
IUPAC Name |
potassium;oxamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO3.K/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLCBKISHMXGLT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])N.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2KNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175386 | |
| Record name | Acetic acid, aminooxo-, monopotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21141-31-1 | |
| Record name | Acetic acid, aminooxo-, monopotassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021141311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, aminooxo-, monopotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)


